1,1,4-Trichloro-2-butene
Description
1,1,4-Trichloro-2-butene (B13951750) is a chlorinated alkene that has garnered attention in the scientific community for its utility as a synthetic intermediate. Its chemical structure, featuring both a double bond and multiple chlorine atoms, provides a platform for a variety of chemical transformations.
As a member of the halogenated hydrocarbon family, this compound's properties are significantly influenced by the presence of chlorine atoms. These electronegative atoms create polarized carbon-chlorine bonds, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of the butene backbone into larger, more complex molecules through substitution reactions.
The "-2-butene" designation indicates the presence of a carbon-carbon double bond between the second and third carbon atoms of the four-carbon chain. This unsaturated system is a key feature, enabling the compound to participate in addition reactions. Reagents can add across the double bond, leading to the formation of saturated derivatives with new functional groups. The interplay between the reactive double bond and the labile chlorine atoms makes this compound a bifunctional reagent, capable of undergoing a diverse range of chemical modifications.
The specific placement of the chlorine atoms at the 1,1, and 4 positions further defines its reactivity. The two chlorine atoms on the first carbon (a dichloromethyl group) and one on the fourth carbon provide distinct sites for chemical reactions. This arrangement can lead to regioselective and stereoselective transformations under carefully controlled conditions, a topic of significant interest in advanced organic synthesis.
The significance of this compound in research stems from its role as a versatile building block. Organic chemists utilize it as a starting material or key intermediate in the synthesis of a wide array of organic compounds. For instance, it can be used in the preparation of various derivatives by selectively targeting the double bond or the chlorinated carbons.
Research has explored its use in the synthesis of other chlorinated compounds and as a precursor to molecules with different functionalities. For example, it is a known product in the radical tributyltin hydride reduction of 1,1,1,4-tetrachlorobut-2-ene, a reaction that highlights the selective abstraction of a chlorine atom from the trichloromethyl group. lookchem.com In contrast, palladium-catalyzed reduction of the same starting material leads to a different product, 1,1-dichlorobutadiene, demonstrating how the choice of catalyst can direct the reaction pathway. lookchem.com
Its utility extends to the synthesis of various industrial chemicals, although specific examples are often proprietary. The reactivity of this compound allows for its incorporation into polymers and other materials, fields where the introduction of halogen atoms can impart desirable properties such as flame retardancy or altered chemical resistance. The study of its reactions contributes to a broader understanding of the chemistry of halogenated compounds and the development of new synthetic methodologies.
Table 1: Physicochemical Properties of Trichlorobutene Isomers
| Property | This compound | 2,3,4-Trichloro-1-butene (B1195082) |
| Molecular Formula | C4H5Cl3 | C4H5Cl3 |
| Molecular Weight | 159.44 g/mol | 159.44 g/mol |
| Boiling Point | Not specified | 155-162 °C |
| Melting Point | Not specified | -52 °C |
| Density | Not specified | 1.34 g/cm³ at 20 °C |
| Water Solubility | Not specified | 600 mg/L at 20 °C |
Data for this compound is not fully available in the provided search results. Data for the isomer 2,3,4-Trichloro-1-butene is included for comparison. oecd.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
41601-59-6 |
|---|---|
Molecular Formula |
C4H5Cl3 |
Molecular Weight |
159.44 g/mol |
IUPAC Name |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
InChI Key |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(Cl)Cl)Cl |
Canonical SMILES |
C(C=CC(Cl)Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1,1,4 Trichloro 2 Butene
Electrophilic and Nucleophilic Reactions
The molecule's structure, featuring both an alkene and alkyl halide functionalities, allows it to undergo a diverse range of reactions with both electrophiles and nucleophiles.
The electron-rich pi (π) bond of the alkene group serves as a site for electrophilic addition reactions. In these reactions, the double bond is broken and two new single (sigma) bonds are formed.
The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to alkenes is a classic example of electrophilic addition. wikipedia.org This reaction proceeds readily with 1,1,4-trichloro-2-butene (B13951750) in an inert solvent. The mechanism involves the formation of a cyclic halonium ion intermediate, which is subsequently attacked by a halide ion. libretexts.orgjove.com This mechanistic pathway dictates that the two halogen atoms add to the opposite faces of the double bond, a process known as anti-addition. msu.edu The reaction with bromine, for instance, results in the formation of 1,1,2,3,4-pentachlorobutane.
| Reactant | Reagent | Solvent | Primary Product | Stereochemistry |
|---|---|---|---|---|
| This compound | Br₂ (Bromine) | CCl₄ (Carbon tetrachloride) | 1,1,2,3,4-Pentachlorobutane | Anti-addition |
| This compound | Cl₂ (Chlorine) | CH₂Cl₂ (Dichloromethane) | 1,1,2,3,4-Pentachlorobutane | Anti-addition |
Hydrogen halides (HX, such as HCl and HBr) add across the double bond of this compound in a reaction known as hydrohalogenation. wikipedia.org This reaction is initiated by the protonation of the double bond by the electrophilic hydrogen atom of the HX molecule, which leads to the formation of a carbocation intermediate. libretexts.orglibretexts.org The subsequent attack of the halide anion (X⁻) on the carbocation yields the final product. masterorganicchemistry.com
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is determined by the relative stability of the two possible carbocation intermediates. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, which corresponds to the pathway that forms the more stable carbocation. chemguide.co.uk In this specific case, protonation at C2 would yield a secondary carbocation at C3, which is destabilized by the electron-withdrawing chloroethyl group. Protonation at C3 would yield a secondary carbocation at C2, which is destabilized by the adjacent dichloromethyl group. The precise outcome depends on the subtle electronic effects of the substituent groups.
| Reactant | Reagent | Predicted Major Product | Mechanism Intermediate |
|---|---|---|---|
| This compound | HBr (Hydrogen Bromide) | 3-Bromo-1,1,4-trichlorobutane | Secondary Carbocation at C2 |
| This compound | HCl (Hydrogen Chloride) | 1,1,3,4-Tetrachlorobutane | Secondary Carbocation at C2 |
The chlorine atoms in this compound can be replaced by nucleophiles. The C4 position is an allylic carbon, making the C-Cl bond at this position particularly susceptible to nucleophilic substitution, often proceeding through an S_N2 or S_N2' mechanism. The chlorine atoms at the C1 position are vinylic in nature if the double bond were at C1, but here they are on a saturated carbon, making them less reactive than the allylic chloride.
Oxygen-based nucleophiles, such as hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻), can react with this compound to displace the allylic chloride. For instance, reaction with an aqueous solution of sodium hydroxide can lead to the formation of 1,1-dichloro-4-hydroxy-2-butene. byjus.com In the presence of a strong base like an alkoxide, elimination reactions (dehydrochlorination) can compete with substitution. byjus.com
| Reactant | Nucleophile/Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | NaOH (aq) (Sodium Hydroxide) | 1,1-Dichloro-4-hydroxy-2-butene | Nucleophilic Substitution (S_N) |
| This compound | CH₃ONa (Sodium Methoxide) | 1,1-Dichloro-4-methoxy-2-butene | Nucleophilic Substitution (S_N) |
Nitrogen-based nucleophiles, such as primary and secondary amines, react similarly by displacing the reactive allylic chlorine atom at the C4 position. Research on analogous compounds, such as 3,4,4-trichloro-1-aryl-3-buten-1-ones, shows that reactions with amines result in the replacement of the internal chlorine atom, often accompanied by a prototropic allyl rearrangement. researchgate.netresearchgate.net This suggests that the reaction of this compound with an amine like diethylamine (B46881) would likely yield N,N-diethyl-1,1-dichloro-2-buten-4-amine.
| Reactant | Nucleophile | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | (CH₃CH₂)₂NH (Diethylamine) | N,N-diethyl-1,1-dichloro-2-buten-4-amine | Nucleophilic Substitution (S_N) |
| This compound | C₆H₅NH₂ (Aniline) | N-(1,1-dichloro-2-buten-4-yl)aniline | Nucleophilic Substitution (S_N) |
Nucleophilic Substitution at Chlorinated Centers
Reactions with Sulfur-Based Nucleophiles
Sulfur-based compounds, particularly thiols (mercaptans) and their conjugate bases, thiolates, are known to be potent nucleophiles. libretexts.org Their high nucleophilicity stems from the large size and polarizability of the sulfur atom. In reactions with halogenated alkenes like this compound, two primary pathways can be considered: nucleophilic substitution and thiol-ene addition.
The most probable reaction is a nucleophilic substitution at the C-4 position. The chloride at this position is allylic, making it a good leaving group and activating the carbon for an SN2-type reaction. A thiolate anion would readily attack the C-4 carbon, displacing the chloride ion to form an allyl thioether.
A second possibility is the free-radical mediated thiol-ene reaction, where a thiyl radical (RS•) adds across the double bond. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition. wikipedia.org However, given the reactive allylic chloride present in the molecule, nucleophilic substitution is often the more dominant pathway under non-radical conditions.
Reactions with Phosphorus-Based Nucleophiles
Phosphorus-based nucleophiles, such as phosphines (R₃P), are analogous to amines in their reactivity but are generally softer and more nucleophilic. The reaction between this compound and a phosphorus-based nucleophile is expected to proceed via nucleophilic substitution.
The lone pair of electrons on the phosphorus atom would attack the electrophilic C-4 carbon, displacing the allylic chloride leaving group. This results in the formation of a stable phosphonium (B103445) salt. This type of reaction is a standard method for creating carbon-phosphorus bonds. While specific studies detailing this reaction for this compound are not prominent, the principles of aliphatic nucleophilic substitution at an activated allylic position strongly support this predicted outcome. csbsju.edu
Elimination Reactions
Dehydrohalogenation Mechanisms and Products
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a base. In this compound (Cl₂CH-CH=CH-CH₂Cl), there are two potential pathways for the elimination of hydrogen chloride (HCl).
Elimination involving the C-4 chloride: A strong base can abstract a proton from C-3. The resulting electron pair can form a new pi bond between C-3 and C-4, displacing the chloride ion from C-4. This E2 (bimolecular elimination) mechanism would yield 1,1-dichloro-1,3-butadiene , a conjugated diene. Conjugated systems are thermodynamically stable, making this a highly probable pathway.
Elimination involving a C-1 chloride: A base could abstract a proton from C-2. The subsequent elimination of a chloride from the dichloromethyl group at C-1 would lead to the formation of 1,4-dichloro-1,2-butadiene , an allene.
While both pathways are possible, the formation of the conjugated diene is generally favored due to its enhanced stability.
Reaction Kinetics and Activation Parameters of Elimination
The dehydrochlorination of 2,3,4-trichloro-1-butene (B1195082) with a methanolic solution of sodium hydroxide was found to follow second-order reaction kinetics, which is characteristic of an E2 mechanism. chempap.org The activation energy for this reaction was determined to be 17 ± 0.5 kcal/mol, with a frequency factor of 1.014 x 10¹¹ l mol⁻¹ s⁻¹. chempap.org It is reasonable to expect that the dehydrohalogenation of this compound would proceed through a similar E2 mechanism with comparable activation parameters, although the specific rates would differ due to the different substitution pattern.
| Compound | Activation Energy (kcal/mol) | Frequency Factor, A (l mol⁻¹ s⁻¹) | Mechanism |
|---|---|---|---|
| 2,3,4-Trichloro-1-butene | 17.0 ± 0.5 | 1.014 x 10¹¹ | E2 |
| 2,3,3-Trichloro-1-butene (B1206448) | 20.0 ± 1.2 | 4.094 x 10¹⁰ | E2 |
Oxidation and Reduction Pathways
Formation of Epoxides and Diols
The carbon-carbon double bond in this compound is susceptible to oxidation. Two common transformations are epoxidation and dihydroxylation.
Epoxidation: Alkenes are readily converted to epoxides (oxiranes) upon reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the double bond in a concerted step. organic-chemistry.org Applying this to this compound would be expected to yield 2-(2,2-dichloroethyl)-3-(chloromethyl)oxirane . The epoxidation of a similar compound, 3,4-dichloro-1-butene (B1205564), with m-CPBA has been demonstrated as a viable synthetic step. nih.gov
Diol Formation: Vicinal diols (glycols) can be synthesized from alkenes through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis. The hydrolysis proceeds via a backside attack of water on the protonated epoxide, resulting in an anti-dihydroxylation product. Therefore, hydrolysis of the epoxide derived from this compound would yield 1,1,4-trichloro-2,3-butanediol .
Alternatively, direct syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. organic-chemistry.orgwikipedia.org These methods are general for alkenes and would be applicable to the double bond in this compound.
Reductive Transformations
The reductive transformation of halogenated organic compounds is a critical area of study, often focusing on dehalogenation pathways. For this compound, reductive processes can lead to the removal of chlorine atoms, yielding less chlorinated butenes or butane (B89635) derivatives. While specific studies on this compound are not extensively documented, the principles of reductive dehalogenation can be applied.
Mechanisms for such transformations typically involve electron transfer from a reducing agent, which can be a metal (like zinc or sodium), a hydride source (like lithium aluminum hydride), or electrochemical methods. For instance, glutathione-dependent enzymatic reductions are known to dehalogenate certain α-haloketones, proceeding through a mechanism involving a carbanion intermediate. nih.gov A similar nucleophilic attack followed by protonation could theoretically reduce the C-Cl bonds in this compound. The reactivity of the chlorine atoms would differ based on their position: the chlorine at the C-4 position is allylic, while the two chlorines at the C-1 position are vinylic. Allylic halides are generally more susceptible to reduction than vinylic halides.
Potential reductive pathways include:
Reductive Dehalogenation: Stepwise removal of chlorine atoms to form various dichloro- and monochloro-butenes.
Reductive Coupling: Reaction with metals could potentially lead to the formation of dimers or oligomers through the coupling of radical or carbanion intermediates.
Rearrangement Reactions and Allylic Transformations
The most characteristic reactions of this compound are expected to be its allylic transformations, which involve the allylic chloride at the C-4 position. Nucleophilic substitution on this substrate can proceed via two main pathways: a direct substitution (SN2) or a substitution with rearrangement (SN2' or SN1'). lscollege.ac.in
An allylic rearrangement involves a shift of the double bond during the reaction. lscollege.ac.inwikipedia.org For example, in a nucleophilic substitution, the incoming nucleophile can attack the carbon bearing the leaving group (C-4) or the carbon at the other end of the double bond (C-2). lscollege.ac.in This dual reactivity is due to the formation of a delocalized allylic carbocation intermediate in an SN1-type mechanism. lscollege.ac.in This intermediate has positive charge distributed across both C-2 and C-4, allowing the nucleophile to attack at either site.
The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating this phenomenon. lscollege.ac.inwikipedia.org In cases with steric hindrance near the primary reaction site, the rearranged product often predominates. lscollege.ac.inwikipedia.org For this compound, a nucleophilic attack could lead to the products shown in the table below.
| Reaction Pathway | Position of Nucleophilic Attack | Predicted Product | Mechanism Type |
|---|---|---|---|
| Direct Substitution | C-4 | 1,1-Dichloro-4-(Nu)-2-butene | SN2 |
| Substitution with Rearrangement | C-2 | 1,1,3-Trichloro-4-(Nu)-1-butene | SN' |
The ratio of these products would depend heavily on the reaction conditions, the nature of the nucleophile, and the solvent. The presence of two electron-withdrawing chlorine atoms at the C-1 position would influence the electronic properties of the π-system, affecting the stability of the intermediate carbocation and the regioselectivity of the attack.
Polymerization and Oligomerization Behavior
The polymerization of this compound is not a widely reported process. The presence of multiple chlorine atoms and the allylic C-H bonds can introduce complexities that may hinder or prevent effective polymerization.
There is limited evidence of this compound being used directly as a monomer or comonomer in polymer synthesis. Halogenated alkenes can be challenging monomers. While some, like vinyl chloride and chloroprene (B89495), are industrially significant, others are not easily polymerized. The allylic chloride in this compound represents a site for potential side reactions, such as elimination or chain transfer, which would terminate polymer growth. Structurally related compounds, such as 2,3-dichloro-1,3-butadiene (B161454) (derived from dichlorobutenes), are known to be used in copolymerization, for example, with chloroprene. google.comchempap.org
Cationic Polymerization: This mechanism proceeds through carbocation intermediates. utexas.edu For an alkene to be a suitable monomer for cationic polymerization, it must be able to form a relatively stable carbocation upon reaction with an initiator. wikipedia.orglibretexts.org The double bond in this compound is flanked by a dichloromethyl group at one end and a chloromethyl group at the other. The strong electron-withdrawing inductive effect of the chlorine atoms would significantly destabilize any adjacent carbocation formed during initiation or propagation. This destabilization makes cationic polymerization of this compound highly unfavorable. libretexts.org
Radical Polymerization: In radical polymerization, the reactivity would be influenced by the various C-H and C-Cl bonds. The allylic C-H bonds at the C-4 position are particularly susceptible to abstraction by radicals. This process, known as allylic termination or chain transfer, would lead to the formation of a stable, resonance-delocalized allylic radical, effectively terminating the growing polymer chain. This is a common issue that prevents many allylic compounds from undergoing efficient radical polymerization.
Advanced Mechanistic Studies
The primary reactive intermediate in the transformations of this compound is the allylic carbocation that forms during SN1-type reactions. lscollege.ac.in Loss of the chloride ion from C-4 generates a carbocation that is stabilized by resonance, delocalizing the positive charge over carbons 2 and 4.
Resonance Structures of the 1,1-Dichloro-2-butenyl Cation:
| Resonance Structure | Description | Stability Consideration |
|---|---|---|
| Structure A | Secondary, allylic carbocation at C-4 | Positive charge is adjacent to the electron-withdrawing C-2/C-1 moiety. |
| Structure B | Secondary carbocation at C-2 | Positive charge is adjacent to the highly electron-withdrawing -CHCl2 group, likely causing significant destabilization. |
Due to the powerful electron-withdrawing effect of the two chlorine atoms at C-1, the positive charge in the hybrid cation would be more favorably located at the C-4 position. Consequently, nucleophilic attack would likely favor C-4, although the formation of the rearranged product via attack at C-2 remains a possibility, dictated by the specific reaction kinetics and thermodynamics. lscollege.ac.in This contrasts with simpler systems like 1-chloro-2-butene, where the product distribution can be more evenly split or favor the thermodynamically more stable internal alkene. lscollege.ac.in
Kinetic Isotope Effects in Transformation Pathways of this compound
The study of kinetic isotope effects (KIEs) provides crucial insights into the reaction mechanisms of chemical transformations by examining the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org For this compound, KIEs can be instrumental in elucidating the transition states of its primary transformation pathways, such as dehydrochlorination and nucleophilic substitution. By replacing atoms like hydrogen or chlorine with their heavier isotopes (deuterium or chlorine-37, respectively), researchers can probe the extent of bond breaking and bond formation in the rate-determining step of a reaction. libretexts.orgprinceton.edu
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to that with the heavier isotope (k_H). A value of k_L/k_H greater than 1 is known as a normal KIE and indicates that the bond to the isotope is weakened or broken in the transition state. Conversely, an inverse KIE (k_L/k_H < 1) suggests a strengthening of the bond to the isotope in the transition state.
Primary Kinetic Isotope Effects
Primary kinetic isotope effects are observed when a bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of the reaction. wikipedia.org For this compound, two significant primary KIEs can be investigated: the deuterium (B1214612) KIE for dehydrochlorination and the chlorine KIE for both dehydrochlorination and nucleophilic substitution.
Deuterium Kinetic Isotope Effect (k_H/k_D) in Dehydrochlorination:
Dehydrochlorination of this compound likely proceeds through an E2 (bimolecular elimination) mechanism, where a base removes a proton and the chloride ion leaves simultaneously. libretexts.org To study this, one of the hydrogens adjacent to a chlorine-bearing carbon would be replaced with deuterium. A substantial primary deuterium KIE (typically in the range of 3 to 8) would be expected if the C-H bond is being broken in the rate-determining step. libretexts.orgyoutube.com A large k_H/k_D value provides strong evidence for a concerted E2 mechanism, as it reflects the significant energy difference between breaking a C-H versus a stronger C-D bond. libretexts.org
Chlorine Kinetic Isotope Effect (k_³⁵Cl/k_³⁷Cl) in Transformation Pathways:
The cleavage of the C-Cl bond is a central event in many reactions of this compound. By measuring the chlorine KIE, the degree of C-Cl bond scission in the transition state can be determined. For an E2 reaction, a significant chlorine KIE (e.g., values around 1.0086 to 1.0101 have been observed for similar compounds) indicates that the C-Cl bond is extensively broken in the rate-limiting step. acs.orgnih.govresearchgate.net This finding, especially when coupled with a large deuterium KIE, would strongly support a synchronous E2 transition state. nih.govresearchgate.net
Similarly, for a nucleophilic substitution reaction, which for an allylic halide like this compound would likely be an S_N2 (bimolecular nucleophilic substitution) or S_N2' reaction, a chlorine KIE greater than 1 would be anticipated. The magnitude of this effect would correlate with the extent of C-Cl bond breaking in the transition state.
Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects arise when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still offer valuable mechanistic information. wikipedia.org
For nucleophilic substitution at the carbon bearing the two chlorine atoms in this compound, an α-secondary deuterium KIE could be measured. If a reaction were to proceed via an S_N2 mechanism, a small inverse or near-unity α-secondary deuterium KIE (k_H/k_D ≈ 0.95–1.05) is often observed. In contrast, an S_N1 mechanism, which involves the formation of a carbocation intermediate, typically shows a larger, normal α-secondary deuterium KIE (k_H/k_D ≈ 1.1–1.2). princeton.edu For the S_N2' reaction of allylic chlorides, normal secondary α-deuterium kinetic isotope effects have been observed (e.g., k_H/k_D of 1.22), suggesting a concerted mechanism. researchgate.net
The following interactive table summarizes the expected kinetic isotope effects for the plausible transformation pathways of this compound, based on data from analogous systems.
| Transformation Pathway | Isotopic Substitution | Type of KIE | Expected k_L/k_H Value | Mechanistic Implication |
| Dehydrochlorination | H/D at C-3 or C-4 | Primary | ~ 3 - 8 | C-H bond cleavage in the rate-determining step (E2 mechanism). acs.orgnih.gov |
| Dehydrochlorination | ³⁵Cl/³⁷Cl | Primary | ~ 1.008 - 1.010 | C-Cl bond cleavage in the rate-determining step (E2 mechanism). acs.orgnih.govresearchgate.net |
| Nucleophilic Substitution (S_N2) | ³⁵Cl/³⁷Cl | Primary | > 1.0 | C-Cl bond cleavage in the rate-determining step. |
| Nucleophilic Substitution (S_N2') | H/D at C-1 | Secondary (α) | ~ 1.22 | Concerted mechanism with rehybridization at the α-carbon. researchgate.net |
These studies, by providing detailed information about the transition state, are essential for a complete understanding of the chemical reactivity and transformation mechanisms of this compound.
Advanced Analytical Characterization in 1,1,4 Trichloro 2 Butene Research
Chromatographic Separations and Detection Methodologies
Chromatographic techniques are indispensable for the separation of 1,1,4-Trichloro-2-butene (B13951750) from complex matrices, including reaction mixtures and environmental samples. The choice of chromatographic method and detector is crucial for achieving the desired selectivity and sensitivity.
Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. When coupled with advanced detectors, GC provides robust and reliable analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination allows for the separation of this compound from other volatile components, followed by its unequivocal identification based on its mass spectrum. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern, including the molecular ion peak and various fragment ions resulting from the loss of chlorine atoms and other moieties. This fragmentation pattern serves as a chemical fingerprint for the compound. nih.gov For instance, in the analysis of chlorinated hydrocarbons, GC-MS is a standard method for identification. acs.org The interpretation of the mass spectrum of a related compound, 1,1,2-trichloroethane, shows characteristic isotopic patterns for chlorine-containing fragments, which would also be expected for this compound. docbrown.info
Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly halogenated molecules. scioninstruments.comwikipedia.org This makes GC-ECD an exceptionally suitable technique for the trace analysis of this compound. chromatographyonline.com The detector operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules. wikipedia.org Due to its high selectivity for halogenated compounds, GC-ECD can detect this compound at very low concentrations, even in the presence of non-halogenated interfering substances. oup.comepa.gov
| Detector | Principle | Selectivity for this compound | Key Advantages |
|---|---|---|---|
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High (provides structural information). | Provides definitive identification through fragmentation patterns. |
| Electron Capture Detector (ECD) | Detection of compounds that capture thermal electrons. | Very High (excellent for halogenated compounds). | Exceptional sensitivity for trace analysis. |
While GC is often the method of choice for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can be employed for the analysis of this compound, especially for the separation of its isomers or when dealing with less volatile sample matrices. The separation of cis and trans isomers of similar compounds, such as 2-butene-1,4-diol, has been successfully achieved using HPLC with chiral columns, demonstrating the potential of this technique for isomer-specific analysis of butene derivatives. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) would further enhance the analytical capabilities by providing mass-to-charge ratio information for the separated components, aiding in their identification. ijnrd.org
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and assessing its purity by identifying the presence of any impurities.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected vibrational modes include:
C=C stretch: Typically observed in the region of 1680-1640 cm⁻¹ for alkenes. orgchemboulder.compressbooks.pub
=C-H stretch: Usually found between 3100-3000 cm⁻¹. orgchemboulder.com
C-Cl stretch: This bond gives rise to strong absorptions in the fingerprint region, generally between 850-550 cm⁻¹. libretexts.org The exact position can provide clues about the substitution pattern.
=C-H bend: These vibrations appear in the 1000-650 cm⁻¹ region and can be indicative of the stereochemistry around the double bond. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C | Stretch | 1680-1640 |
| =C-H | Stretch | 3100-3000 |
| C-Cl | Stretch | 850-550 |
| =C-H | Bend | 1000-650 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for determining the compound's stereochemistry.
¹H NMR: This spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).
¹³C NMR: This spectrum would indicate the number of unique carbon atoms in the molecule.
2D NMR Techniques: For a more detailed analysis, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the carbon skeleton. wikipedia.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. wikipedia.orgnanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry (e.g., cis/trans isomerism) of the double bond.
The use of quantum mechanical calculations to simulate NMR chemical shifts can also be a valuable strategy to aid in the structural assignment of halogenated compounds. umn.edu
High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its fragments. americanpharmaceuticalreview.comnih.gov This capability is particularly valuable in the analysis of this compound for several reasons:
Isomer Differentiation: While standard mass spectrometry can identify a compound based on its fragmentation pattern, it may not always distinguish between isomers. HRMS, by providing exact mass measurements, can help in differentiating between isomers of this compound and other chlorinated butenes with the same nominal mass but different elemental compositions. acs.org
Impurity Profiling: HRMS is a powerful tool for identifying and characterizing unknown impurities in a sample, even at very low levels. ijnrd.orgsterlingpharmasolutions.combiomedres.us By accurately determining the elemental composition of an impurity, its potential structure can be proposed. This is critical for ensuring the quality and purity of this compound. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also more clearly resolved with HRMS, aiding in the identification of chlorine-containing compounds and impurities. americanpharmaceuticalreview.com
Derivatization Strategies for Enhanced Analytical Performance in this compound Research
In the analytical landscape of this compound research, derivatization emerges as a critical strategy to overcome inherent challenges in its detection and quantification. This chemical modification process is tailored to augment the analyte's properties, rendering it more suitable for sophisticated analytical techniques, particularly gas chromatography (GC). The primary objectives of derivatization in this context are to enhance volatility, improve thermal stability, and increase the response of detectors, thereby enabling more sensitive and reliable analysis.
Chemical Modification for Improved Volatility and Detectability
The molecular structure of this compound, while volatile to a degree, can present challenges in achieving optimal chromatographic separation and detection sensitivity, especially at trace levels. Chemical derivatization addresses these issues by converting the analyte into a new compound with more favorable characteristics for GC analysis. The most common approaches involve alkylation, acylation, and silylation, although the specific application to chlorinated alkenes like this compound often requires tailored methodologies. researchgate.net
One effective strategy for enhancing the detectability of halogenated compounds is through the introduction of moieties that have a high affinity for electron capture detectors (ECD). While this compound already contains chlorine atoms, derivatization can introduce additional halogenated groups to significantly amplify the ECD signal. For instance, reactions with reagents containing pentafluorophenyl groups can lead to derivatives with substantially lower detection limits.
A common derivatization reaction applicable to compounds with reactive sites is nucleophilic substitution. For chlorinated alkenes, this can involve reacting the compound with a thiol to form a more stable and often more volatile thioether derivative. For example, the reaction with an aliphatic thiol, such as 1-butanethiol, can proceed under controlled temperature and time conditions. While specific studies on this compound are not widely documented, analogous reactions with other chlorinated compounds demonstrate the feasibility of this approach. The resulting derivative can then be readily analyzed by GC-MS, providing a distinct mass spectrum for confirmation.
Another relevant derivatization approach involves the reaction of chlorinated compounds with alcohols. For instance, various chlorides have been successfully derivatized using 1-propanol (B7761284) in a pyridine (B92270) solution, leading to stable derivatives suitable for GC-MS analysis. rsc.orgresearchgate.net This type of reaction, when optimized for temperature and reagent concentration, can achieve high recovery rates. rsc.org
The table below summarizes potential derivatization reactions that could be adapted for this compound based on established methods for other organochlorine compounds.
| Derivatization Strategy | Reagent | Potential Derivative | Expected Improvement |
| Thiolation | 1-Butanethiol (BuSH) | Butyl thioether of trichlorobutene | Increased volatility and thermal stability |
| Alkoxylation | 1-Propanol in Pyridine | Propoxy-substituted trichlorobutene | Formation of a stable, less reactive derivative |
| Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl derivative (if active hydrogen is present) | Increased volatility |
This table is illustrative and based on general derivatization principles for related compounds.
It is crucial to optimize derivatization conditions, including reaction time, temperature, and reagent concentration, to ensure a high yield of the desired derivative and to minimize the formation of byproducts that could interfere with the analysis.
Techniques for Complex Mixture Analysis
The analysis of this compound in environmental or industrial samples often involves navigating complex matrices containing numerous other compounds. Derivatization plays a pivotal role in enhancing the selectivity and resolution of the target analyte from these interfering substances.
By converting this compound into a derivative with a different retention time and mass spectrum, it is possible to shift its chromatographic peak away from overlapping peaks of matrix components. This is particularly advantageous when dealing with isomers of trichlorobutene or other chlorinated hydrocarbons that may have similar boiling points and chromatographic behavior in their underivatized form.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of complex mixtures. When combined with derivatization, the resulting derivatives can provide clearer, more intense mass spectra, facilitating unambiguous identification and quantification. For instance, the derivatization of vinyl chloride, a related chlorinated alkene, to 1,2-dibromochloroethane has been shown to be an effective method for its determination in groundwater samples using GC with an electron capture detector (ECD). This approach enhances the compound's chromatographic properties and detector response.
In the context of industrial wastewater analysis, where a multitude of chlorinated solvents may be present, derivatization can help in the selective determination of specific compounds. nih.gov The choice of derivatizing agent can be tailored to react with a particular class of compounds, thereby simplifying the resulting chromatogram and improving the accuracy of quantification.
The following table outlines analytical techniques that can be effectively combined with derivatization for the analysis of this compound in complex mixtures.
| Analytical Technique | Role of Derivatization | Advantages in Complex Mixture Analysis |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Shifts retention time and alters mass spectrum | Improved separation from interfering peaks; enhanced structural confirmation. |
| GC-ECD (Gas Chromatography-Electron Capture Detection) | Introduces strong electron-capturing groups | Significantly lower detection limits for trace analysis in complex matrices. |
| GCxGC (Comprehensive Two-Dimensional Gas Chromatography) | Enhances separation in the second dimension | Increased peak capacity and resolution of isomers and closely related compounds. |
The strategic application of derivatization, in conjunction with advanced analytical instrumentation, is therefore indispensable for the accurate and reliable characterization of this compound in challenging sample matrices.
Theoretical and Computational Chemistry Studies of 1,1,4 Trichloro 2 Butene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org In principle, DFT could be employed to determine the optimized molecular geometry of 1,1,4-trichloro-2-butene (B13951750), including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the most stable three-dimensional arrangement of the atoms.
Furthermore, DFT is used to calculate various molecular descriptors that provide insights into the reactivity of a compound. For this compound, these would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors that could be calculated include ionization potential, electron affinity, electronegativity, and chemical hardness. A study on butene derivatives has utilized DFT to calculate such global reactivity descriptors.
A search of the literature did not yield specific DFT studies on this compound.
Ab Initio and Semiempirical Methods for Energetic and Electronic Properties
Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to study molecular properties. Ab initio methods are based on first principles without the use of experimental data, offering high accuracy but at a significant computational cost. nih.govmdpi.com These methods could be used to calculate the total energy, electronic energy, and other electronic properties of this compound with a high degree of precision.
Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them computationally less expensive and suitable for larger molecules. wikipedia.org These methods can provide good estimates of energetic properties like heat of formation.
No specific ab initio or semi-empirical studies focused on the energetic and electronic properties of this compound were found in the reviewed literature.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its dynamics and conformational flexibility. For this compound, MD simulations could be used to explore its conformational landscape by simulating the movement of its atoms over time. This would help in identifying the different stable conformations (rotational isomers) of the molecule and the energy barriers between them.
Conformational analysis is crucial for understanding the physical and chemical properties of a molecule, as different conformers can exhibit different reactivity. A study on 3-chloro-1-butene (B1220285) has shown the significant dependence of its properties on the torsional angle, highlighting the importance of conformational analysis. researchgate.net
A specific molecular dynamics or detailed conformational analysis study for this compound has not been identified in the scientific literature.
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the transition states and intermediates along the reaction pathway.
Computational Modeling of Reaction Mechanisms (e.g., Diels-Alder, Elimination)
Computational modeling can be used to investigate the feasibility and mechanism of various reactions involving this compound. For instance, while this compound is not a typical diene or dienophile for a Diels-Alder reaction, computational methods could assess its potential participation in such cycloadditions under various conditions. rsc.orgetamu.edu
Elimination reactions, such as dehydrochlorination, are common for halogenated hydrocarbons. Computational modeling could be used to study the mechanism of HCl elimination from this compound, determining whether it proceeds through an E1 or E2 pathway and identifying the transition state structures. Experimental studies have investigated the dehydrochlorination of the isomeric 2,3,4-trichloro-1-butene (B1195082), providing kinetic data that could serve as a benchmark for future computational studies on similar molecules. chempap.org
No computational studies modeling the reaction mechanisms of this compound, such as Diels-Alder or elimination reactions, were found.
Investigation of Kinetic and Thermodynamic Parameters via Computational Methods
Computational methods can provide valuable quantitative data on the kinetics and thermodynamics of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine key parameters such as activation energies, reaction enthalpies, and Gibbs free energies.
For a reaction involving this compound, these calculations would predict the rate of the reaction and the position of the chemical equilibrium. For example, in a dehydrochlorination reaction, computational methods could predict the activation energy, which is a measure of the energy barrier that must be overcome for the reaction to occur. An experimental study on the dehydrochlorination of 2,3,4-trichloro-1-butene and 2,3,3-trichloro-1-butene (B1206448) determined their activation energies to be 17 ± 0.5 kcal/mol and 20 ± 1.2 kcal/mol, respectively. chempap.org Such experimental data would be invaluable for validating computational models of similar reactions.
A search of the scientific literature did not yield any studies that computationally investigated the kinetic and thermodynamic parameters of reactions involving this compound.
The following table presents experimental kinetic data for the dehydrochlorination of two isomers of this compound, which could be used for comparison in future computational work.
Table 1: Experimental Activation Energies for Dehydrochlorination of Trichlorobutene Isomers
| Compound | Activation Energy (kcal/mol) | Frequency Factor (l mol⁻¹ s⁻¹) |
|---|---|---|
| 2,3,4-trichloro-1-butene | 17 ± 0.5 | 1.014 x 10¹¹ |
| 2,3,3-trichloro-1-butene | 20 ± 1.2 | 4.094 x 10¹⁰ |
Data from Kanala, A., et al. (1972). chempap.org
Despite a comprehensive search for scholarly articles and computational chemistry data, specific theoretical and computational studies focusing on the electronic structure of this compound, particularly concerning HOMO-LUMO orbital theory and Natural Bond Orbital (NBO) analysis, are not available in the public domain.
Information Regarding this compound is Not Currently Available
Following a comprehensive search of scientific literature and environmental databases, it has been determined that specific data regarding the environmental chemistry and fate of the chemical compound This compound (CAS Registry Number: 41601-59-6) is not publicly available.
Extensive queries were conducted to locate detailed research findings and data pertaining to the environmental distribution, atmospheric degradation, and aqueous phase transformation of this specific isomer. However, these searches did not yield the necessary information to fulfill the article structure as requested.
The required data points for the following sections and subsections could not be located for this compound:
Environmental Distribution and Partitioning: No specific data on soil organic carbon-water (B12546825) partitioning coefficient (Koc), octanol-water partition coefficient (Kow), or Henry's Law constant were found.
Atmospheric Degradation Pathways: Information on the rate of reaction with hydroxyl radicals and data concerning direct photochemical degradation processes are not available.
Aqueous Phase Transformation and Degradation: Studies detailing hydrolytic stability, degradation kinetics, and specific biodegradation pathways for this compound could not be identified.
While information exists for other isomers, such as 2,3,4-trichloro-1-butene, it is scientifically inappropriate to extrapolate these findings to this compound, as different isomers can exhibit significantly different physical, chemical, and toxicological properties.
Therefore, a scientifically accurate and thorough article adhering to the requested outline for this compound cannot be generated at this time due to the absence of published research data.
Environmental Chemistry and Fate of 1,1,4 Trichloro 2 Butene
Aqueous Phase Transformation and Degradation
Abiotic Degradation Mechanisms in Aquatic Environments
Abiotic degradation, the breakdown of a substance in the environment through non-biological processes, is a critical factor in determining the persistence of a chemical in aquatic systems. Key abiotic degradation mechanisms include hydrolysis and photolysis.
Hydrolysis: This process involves the reaction of a chemical with water. For chlorinated aliphatic hydrocarbons, hydrolysis can lead to the replacement of a chlorine atom with a hydroxyl group, potentially forming alcohols or other degradation products. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific molecular structure of the compound. For many chlorinated hydrocarbons, hydrolysis can be a slow process under typical environmental conditions. However, no specific hydrolysis rate constants or detailed pathway information for 1,1,4-trichloro-2-butene (B13951750) have been identified in the reviewed literature. For some related compounds, such as certain isomers of trichlorobutene, dehydrochlorination in water has been suggested as a possible degradation pathway based on their chemical structure, but this has not been experimentally verified for this compound.
Photolysis: Photolysis, or photodegradation, is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The presence of a double bond in the structure of this compound suggests a potential for direct photolysis, where the molecule itself absorbs light energy and undergoes transformation. Indirect photolysis, involving reactions with photochemically generated reactive species in the water, such as hydroxyl radicals, could also contribute to its degradation. However, no specific studies detailing the photolytic half-life or degradation products of this compound in aquatic environments were found.
Soil and Sediment Interactions and Fate
The behavior of a chemical in soil and sediment is governed by processes such as sorption, leaching, and degradation. These processes determine its mobility, bioavailability, and persistence in the terrestrial and benthic environments.
Sorption and Mobility: Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor in its mobility. The extent of sorption is often related to the organic carbon content of the soil or sediment and the chemical's octanol-water partition coefficient (Kow). Chemicals with high sorption potential are less likely to leach into groundwater. For a related isomer, 2,3,4-trichloro-1-butene (B1195082), it has been suggested that there is a low tendency for the compound to move from water to soil and sediment. However, specific soil adsorption coefficients (Koc) or experimental data on the sorption behavior of this compound are not available.
Degradation in Soil and Sediment: Both abiotic and biotic (microbial) degradation can occur in soil and sediment. For many chlorinated hydrocarbons, biodegradation under anaerobic conditions is a significant degradation pathway. However, information regarding the biodegradability of this compound in soil and sediment is lacking. Studies on the isomer 2,3,4-trichloro-1-butene indicate that it is not readily biodegradable. Without specific studies, the persistence of this compound in these compartments remains unknown.
Wastewater Treatment and Remediation Strategies
The removal of chlorinated hydrocarbons from wastewater and contaminated sites is a significant environmental challenge. Various physical, chemical, and biological treatment technologies have been developed for this class of compounds.
Wastewater Treatment: Conventional wastewater treatment plants may have limited effectiveness in removing persistent chlorinated hydrocarbons. For some industrial waste streams containing related compounds, incineration is used as a disposal method. However, specific data on the treatability of this compound in municipal or industrial wastewater treatment systems is not available.
Remediation Strategies: For chlorinated alkenes in general, a number of remediation technologies have been investigated. These include:
Advanced Oxidation Processes (AOPs): These technologies, which involve the generation of highly reactive hydroxyl radicals, have been shown to be effective in degrading a wide range of organic contaminants, including some chlorinated hydrocarbons.
Bioremediation: This approach utilizes microorganisms to break down contaminants. For chlorinated alkenes, anaerobic reductive dechlorination is a well-studied bioremediation process where bacteria use the chlorinated compounds as electron acceptors, sequentially removing chlorine atoms.
In Situ Chemical Reduction (ISCR): This method involves the injection of a reducing agent, such as zero-valent iron (ZVI), into the subsurface to promote the degradation of chlorinated contaminants.
While these strategies are applicable to chlorinated hydrocarbons as a class, their efficacy for this compound has not been specifically documented. The optimal remediation approach would depend on site-specific conditions and the specific chemical properties of the contaminant.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Industrial Chemicals
Detailed searches of chemical and industrial literature did not yield specific information on the use of 1,1,4-trichloro-2-butene (B13951750) as a synthetic intermediate for the large-scale production of industrial chemicals.
Precursor to Chloroprene (B89495) and Related Halogenated Dienes
There is no scientific literature or process documentation that identifies this compound as a precursor in the industrial synthesis of chloroprene or other related halogenated dienes. The established industrial pathways to chloroprene involve other chlorinated butene isomers. For instance, the chlorination of butadiene produces a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene, which are key intermediates. nih.govwikipedia.orgchemicalbook.comchemeurope.com Another compound, 2,3,4-trichloro-1-butene (B1195082), is documented as an intermediate for the synthesis of chloroprene. smolecule.comoecd.orgnih.gov
Building Block for Specialty Organic Compounds
No specific examples or research findings were found that describe the application of this compound as a foundational building block for the synthesis of specialty organic compounds.
Utilization in Polymer and Copolymer Manufacturing
The role of this compound in the manufacturing of polymers and copolymers is not documented in the available literature. Research on polymer synthesis does not specify this particular isomer as a monomer or co-monomer.
Integration into Polymer Backbones
There is no available data or research that details the integration of the this compound monomer unit into polymer backbones through polymerization processes.
Synthesis of Novel Polymeric Materials
No studies were found that report the use of this compound in the synthesis of novel polymeric materials with unique properties or functions.
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Routes
The traditional synthesis of chlorinated hydrocarbons often involves processes that are energy-intensive and utilize hazardous reagents, leading to the generation of significant waste streams. Future research is increasingly directed towards the development of novel and green synthetic routes for 1,1,4-trichloro-2-butene (B13951750) that prioritize sustainability, efficiency, and safety.
A primary focus is the exploration of alternative chlorinating agents that are less toxic and more selective than conventional reagents. This includes the investigation of solid-supported chlorine sources and the use of in situ generation of chlorinating species to minimize handling and transportation risks. Furthermore, the development of catalytic systems, such as those based on transition metals or organocatalysts, holds promise for achieving higher selectivity and reducing the formation of polychlorinated byproducts.
Another significant trend is the shift towards solvent-free or green solvent-based reaction conditions. The use of supercritical fluids, ionic liquids, or deep eutectic solvents as reaction media is being explored to reduce the environmental footprint associated with volatile organic compounds (VOCs). These alternative solvent systems can also offer unique reactivity and selectivity profiles, leading to more efficient synthetic processes. Additionally, process intensification through microreactor technology is a promising avenue for improving reaction control, enhancing safety, and increasing yield.
Exploration of Undiscovered Reactivity
While the fundamental reactivity of this compound is established, there remains a vast potential for the discovery of novel chemical transformations. Future research will likely focus on leveraging the unique electronic and steric properties of this molecule to access new chemical space and synthesize valuable downstream products.
One area of interest is the selective functionalization of the carbon-carbon double bond. The development of new catalytic methods for stereoselective additions, such as asymmetric dihydroxylation, epoxidation, or cyclopropanation, could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. The differential reactivity of the various carbon-chlorine bonds also presents opportunities for selective substitution reactions, enabling the synthesis of a diverse range of derivatives.
Furthermore, the exploration of unconventional activation methods, such as photochemistry, electrochemistry, and mechanochemistry, could unlock new reaction pathways that are not accessible under traditional thermal conditions. These techniques may allow for more controlled and selective transformations, reducing the need for protecting groups and leading to more atom-economical synthetic routes. The study of its behavior under high-pressure and high-temperature conditions could also reveal novel isomerization or decomposition pathways.
Advanced Spectroscopic and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic methodologies. Advanced spectroscopic techniques and mechanistic studies are pivotal in this endeavor.
The use of in situ spectroscopic methods, such as high-resolution nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. The application of advanced mass spectrometry techniques, including tandem mass spectrometry and high-resolution mass spectrometry, can aid in the characterization of complex reaction mixtures and the identification of unknown byproducts.
Isotopic labeling studies, where specific atoms in the this compound molecule are replaced with their isotopes, can provide invaluable insights into bond-forming and bond-breaking processes. Combined with computational modeling, these experimental techniques can help to construct a detailed picture of the reaction coordinate and identify the key factors that govern reactivity and selectivity.
Computational Design and Prediction of Novel Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These approaches can be leveraged to design and predict the properties of novel derivatives of this compound, accelerating the discovery of new materials and functional molecules.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound derivatives with their physical, chemical, and biological properties. techno-press.orgtechno-press.orgwikipedia.org These models can be used to predict properties such as boiling point, vapor pressure, and toxicity, guiding the design of new compounds with desired characteristics. For instance, QSAR models have been developed for other chlorinated alkenes to predict their environmental fate and toxicity. techno-press.orgnih.gov
The following interactive table showcases hypothetical data that could be generated from QSAR models for derivatives of this compound, illustrating the predictive power of such computational tools.
| Derivative | Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Property (e.g., -logPNEC) |
| Derivative A | 2.5 | 10.3 | 4.8 |
| Derivative B | 3.1 | 12.1 | 5.2 |
| Derivative C | 2.8 | 11.5 | 5.0 |
| Derivative D | 3.5 | 13.0 | 5.5 |
Note: This table is for illustrative purposes. PNEC stands for Predicted No-Effect Concentration, a common metric in environmental risk assessment. nih.gov
Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. These calculations can provide insights into reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts for selective transformations.
Sustainable Management and Environmental Remediation Innovations
The environmental persistence and potential toxicity of chlorinated hydrocarbons necessitate the development of sustainable management and remediation strategies for this compound. Future research in this area will focus on innovative and environmentally friendly approaches to minimize its release and remediate contaminated sites.
One promising area is the development of advanced oxidation processes (AOPs), such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis, for the degradation of this compound in water and soil. These technologies utilize highly reactive radical species to break down the molecule into less harmful substances.
Bioremediation, which involves the use of microorganisms to degrade contaminants, offers a potentially cost-effective and sustainable solution. Research is ongoing to identify and engineer microbial strains with enhanced capabilities for metabolizing chlorinated butenes. In situ bioreactor (ISBR) systems, which promote microbiological degradation of chlorinated volatile organic compounds, have shown promise for the remediation of soil impacted with chlorinated hydrocarbons. cameron-cole.com
The following interactive table presents hypothetical data from a bioremediation study, demonstrating the potential efficacy of this approach for this compound.
| Time (days) | Concentration of this compound (mg/kg) | Degradation Efficiency (%) |
| 0 | 500 | 0 |
| 15 | 350 | 30 |
| 30 | 200 | 60 |
| 60 | 50 | 90 |
Furthermore, the development of effective waste management policies and life cycle assessment models for chlorinated solvents is crucial for sustainable management. rand.org This includes exploring recycling and recovery options to minimize waste generation and implementing best practices for the storage and handling of chlorinated solvents to prevent environmental release. chlorinated-solvents.eu International agreements, such as the Stockholm Convention on Persistent Organic Pollutants, provide a framework for the global management of hazardous chemicals and can guide future policies related to chlorinated compounds.
Q & A
Q. What are the recommended synthetic pathways for 1,1,4-Trichloro-2-butene, and how can regioselectivity be controlled during chlorination?
- Methodological Answer : Synthesis typically involves chlorination of 2-butene derivatives using reagents like Cl₂ or SOCl₂ under controlled conditions. Catalytic methods (e.g., FeCl₃) can enhance regioselectivity for the 1,1,4-trichloro configuration. For example, analogous chlorinated butenes (e.g., 1,4-dichloro-2-butene isomers) are synthesized via radical or electrophilic addition pathways . Key parameters include temperature control (0–6°C for stability) and solvent polarity to minimize side reactions . Post-synthesis, purity is verified via GC-MS or NMR, referencing retention indices from NIST databases for chlorinated alkenes .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store at 0–6°C in amber glass containers to prevent photodegradation. Use fume hoods and PPE (nitrile gloves, goggles) due to its volatility and toxicity. Safety protocols align with OSHA HCS guidelines for chlorinated hydrocarbons, including spill containment with inert adsorbents and avoidance of food/water contamination . Stability tests under nitrogen atmospheres are recommended to assess decomposition thresholds.
Q. What analytical techniques are most effective for characterizing this compound and its degradation products?
- Methodological Answer :
- GC-MS : Compare retention times with NIST-standardized chlorinated alkenes (e.g., 1,4-dichloro-2-butene isomers) .
- IR Spectroscopy : Identify C-Cl stretching bands (550–650 cm⁻¹) and C=C vibrations (1650–1670 cm⁻¹) .
- NMR : Use ¹³C NMR to distinguish between trichloro isomers (chemical shifts δ 110–130 ppm for sp² carbons) .
Advanced Research Questions
Q. How does stereoisomerism in chlorinated butenes influence their reactivity in cross-coupling reactions?
- Methodological Answer : The cis/trans configuration of the double bond (e.g., in 1,4-dichloro-2-butene) affects steric hindrance and electronic density. Computational modeling (DFT) using InChI-derived structural parameters (e.g., bond angles from PubChem data ) can predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves synthesizing isomers and comparing reaction rates via kinetic studies.
Q. What experimental approaches resolve contradictions in reported degradation rates of this compound in aquatic environments?
- Methodological Answer : Discrepancies arise from varying pH, microbial activity, or light exposure. Controlled microcosm studies with isotopically labeled compounds (e.g., ¹³C-tagged analogs) can isolate degradation pathways. Compare half-lives under UV vs. microbial conditions, referencing standardized EPA methods for chlorinated hydrocarbons . Data normalization using QSAR models based on analogous compounds (e.g., trichloroethylene ) improves reproducibility.
Q. How can reaction mechanisms for this compound in Diels-Alder reactions be elucidated?
- Methodological Answer : Mechanistic studies involve:
- Isotopic Labeling : Track chlorine migration using ³⁶Cl-labeled reactants.
- Computational Analysis : Calculate activation energies for syn vs. anti addition using Gaussian software, referencing InChI Key stereodescriptors .
- Kinetic Isotope Effects (KIE) : Compare H/D substitution to identify rate-determining steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
